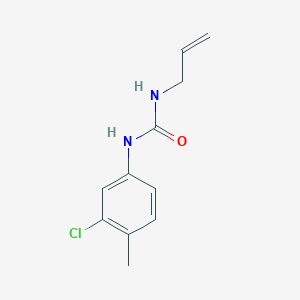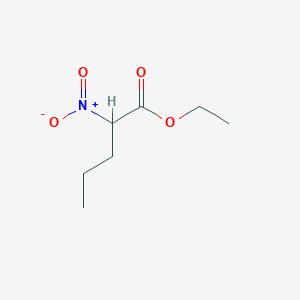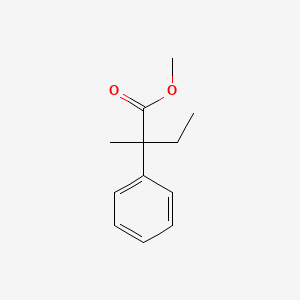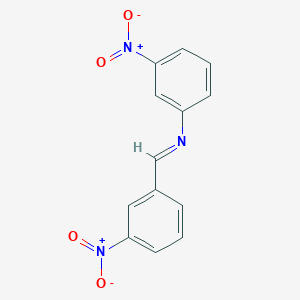
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a useful research compound. Its molecular formula is C26H25ClP+ and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
On an industrial scale, the synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride follows a similar route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts[][1].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonium salts and other phosphorus-containing compounds[][1].
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide: Similar in structure but contains an iodine atom instead of chlorine.
(2-Methylbenzyl)triphenylphosphonium chloride: Another phosphonium salt with a similar structure but different substituents[][1].
Uniqueness
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to its specific combination of a methylphenyl group and triphenylphosphonium core, which imparts distinct chemical properties and reactivity. Its ability to form stable phosphonium salts and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis and research.
Properties
Molecular Formula |
C26H25ClP+ |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
RDHRQYBAQXBTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)
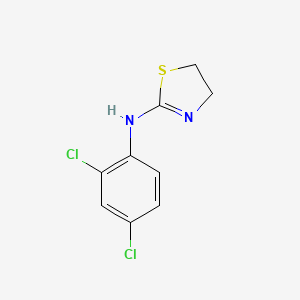

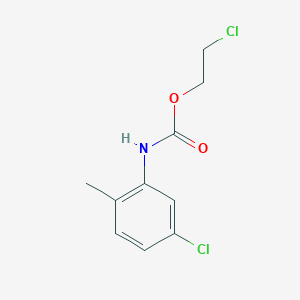
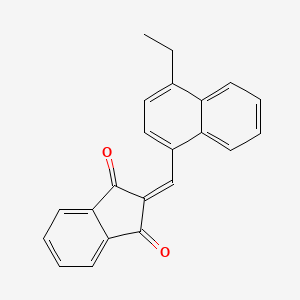
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
